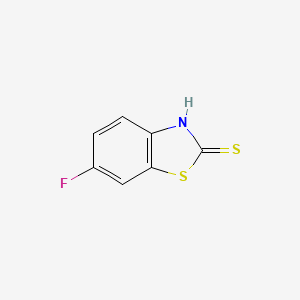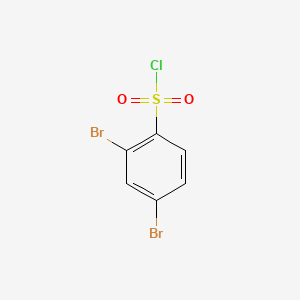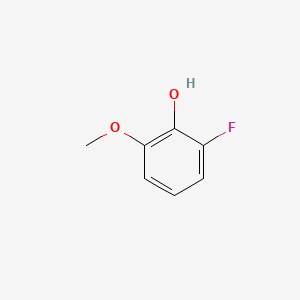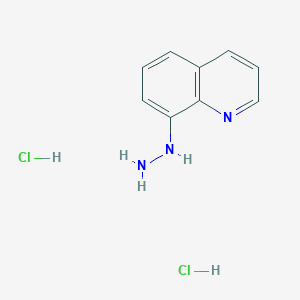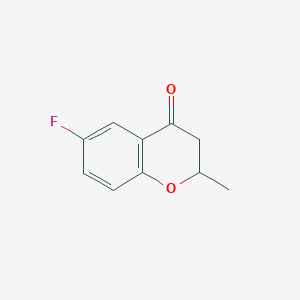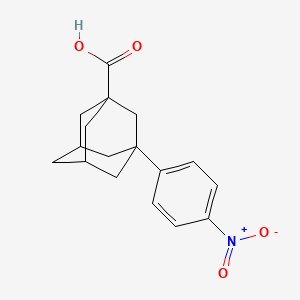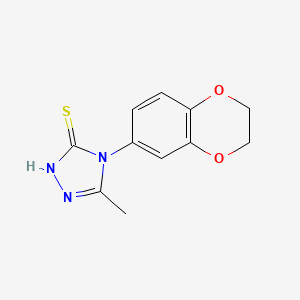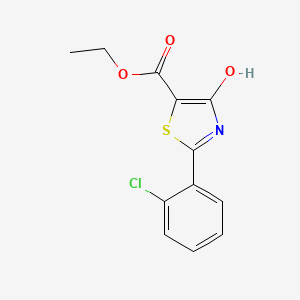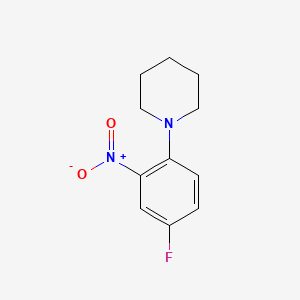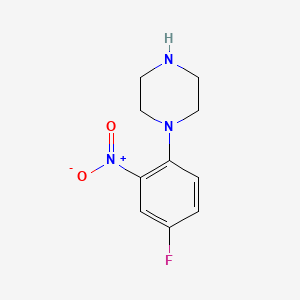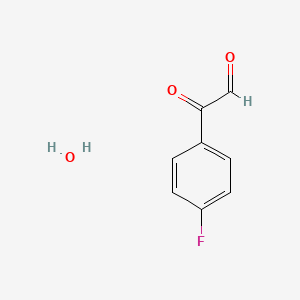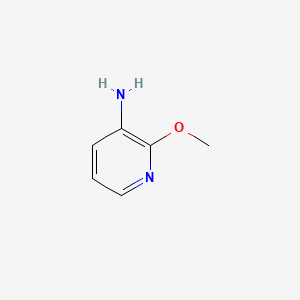
2,2,2'-Trimethylpropionanilide
概要
説明
Synthesis Analysis
The synthesis of compounds with complex structures often requires innovative approaches to improve yield and efficiency. For example, the synthesis of a substituted 1,4,7-triazacyclononane described in the first paper uses L-valine methyl ester hydrochloride as a starting material and employs an in situ sequential macrocyclisation method to overcome poor yields from standard cyclisation methods. This approach could potentially be adapted for the synthesis of 2,2,2'-Trimethylpropionanilide if the compound requires a macrocyclic structure or similar synthetic challenges.
Molecular Structure Analysis
The molecular structure of 2,2,2'-Trimethylpropionanilide is not directly analyzed in the provided papers. However, understanding the molecular structure is crucial for predicting reactivity and physical properties. The trimethyl lock mechanism discussed in the fourth paper involves steric interactions between methyl groups, which could be relevant to the steric effects in 2,2,2'-Trimethylpropionanilide, affecting its reactivity and molecular conformation.
Chemical Reactions Analysis
The papers provided discuss various chemical reactions that could be relevant to the reactivity of 2,2,2'-Trimethylpropionanilide. For instance, the selective monomethylation of 2-arylacetonitrile using a trimethylamine-borane/CO2 system highlights a method for C-H bond functionalization, which could be applicable to modifying the trimethylpropionyl group in 2,2,2'-Trimethylpropionanilide. Additionally, the trimethyl lock concept could provide insights into the release mechanisms of functional groups in the presence of steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2'-Trimethylpropionanilide can be inferred from the structural motifs present in the compound. The presence of an anilide group suggests certain solubility characteristics and potential for hydrogen bonding, while the trimethylpropionyl group could impart hydrophobicity and influence the compound's boiling and melting points. The papers do not directly address the properties of 2,2,2'-Trimethylpropionanilide, but the synthesis and reaction methods discussed provide a foundation for understanding how different functional groups and synthetic strategies can affect a compound's properties.
科学的研究の応用
Chemical Synthesis and Organic Chemistry
2,2,2'-Trimethylpropionanilide is involved in various chemical synthesis processes. For example, it has been used in the monomethylation of 2-arylacetonitrile using CO2, demonstrating a novel method for the six-electron reductive functionalization of CO2 facilitated by C(sp3)-H bonds (Zhang, Wang, & Xi, 2019). Another study involved the in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of valuable synthetic intermediates like 2,2,2-trichloromethylcarbinols (Henegar & Lira, 2012).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which are structurally similar to 2,2,2'-Trimethylpropionanilide, have been synthesized and tested for antiandrogen activity. This research led to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Fluorescence and Imaging
The compound has also been explored in the development of latent fluorophores. A study described the synthesis and use of latent fluorophores based on the trimethyl lock, a design element that provides distinct advantages for biological imaging (Chandran, Dickson, & Raines, 2005).
Neuroscience Research
In neuroscience, trimethyltin, a compound related to 2,2,2'-Trimethylpropionanilide, was used to study neurodegeneration. It was found that exposure to trimethyltin caused neural cell death and triggered the release of tumor necrosis factor-alpha from glial cells, modulating neurodegeneration (Viviani, Corsini, Galli, & Marinovich, 1998).
Cardiology
In cardiology research, alpha-amino anilides, which are structurally related to 2,2,2'-Trimethylpropionanilide, have been investigated for their antiarrhythmic activity. These compounds showed potential in protecting against fibrillation and exhibited varying degrees of toxicity (Byrnes, McMaster, Smith, Blair, Boyes, Duce, Feldman, Kronberg, Takman, & Tenthorey, 1979).
Material Science
In material science, the compound's derivatives have been explored for applications in dental composites, demonstrating the potential for creating composites with low volume shrinkage, which is crucial for dental applications (Klee, Schneider, Holter, Burgath, Frey, & Mülhaupt, 2001).
Semiconductor Technology
In semiconductor technology, the thermal decomposition of trimethylamine, a related compound, has been studied for its relevance in the growth of compound semiconductors (Thon, Saulys, Safvi, Games, & Kuech, 1997).
Safety And Hazards
2,2,2’-Trimethylpropionanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .
特性
IUPAC Name |
2,2-dimethyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRQLUGMVFNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370075 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2'-Trimethylpropionanilide | |
CAS RN |
61495-04-3 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2'-Trimethylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

